ETHYL 2-(5-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE
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Overview
Description
ETHYL 2-(5-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a chlorophenoxy group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the pyrazole derivative with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
ETHYL 2-(5-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets. The chlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[[([5-[1-(4-CHLOROPHENOXY)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL)ACETYL]AMINO]-1,3-THIAZOLE-4-CARBOXYLATE
- Ethyl (5-{[(2,4-difluorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate
Uniqueness
ETHYL 2-(5-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)ACETATE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenoxy group and the pyrazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[5-[[2-(4-chlorophenoxy)acetyl]amino]-3-methylpyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4/c1-3-23-16(22)9-20-14(8-11(2)19-20)18-15(21)10-24-13-6-4-12(17)5-7-13/h4-8H,3,9-10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQQCEVEPYZCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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